Enhanced Hydrophobicity vs. Linear 1-Nonanol: Quantified by LogP and PSA
The C2 gem-dimethyl branching in 2,2-dimethyl-1-nonanol significantly increases its lipophilicity compared to the linear C9 chain of 1-nonanol. This is quantitatively captured by an increase in the octanol-water partition coefficient (LogP) and a reduction in topological polar surface area (TPSA). Specifically, the compound exhibits a predicted XLogP of 4.30 and an AlogP of 3.37 [1]. The TPSA is calculated to be 20.20 Ų [2]. These computational metrics provide a strong class-level inference that the molecule will exhibit enhanced partitioning into hydrophobic environments and reduced aqueous solubility relative to its linear C9 counterpart, a critical factor in membrane interaction studies and formulation science.
| Evidence Dimension | Lipophilicity and Polar Surface Area |
|---|---|
| Target Compound Data | XLogP: 4.30, AlogP: 3.37, TPSA: 20.20 Ų |
| Comparator Or Baseline | 1-Nonanol: LogP ~3.4-3.7 (class-level value), TPSA: 20.23 Ų (baseline reference) |
| Quantified Difference | ΔXLogP ≈ +0.6 to +0.9; TPSA effectively identical to baseline primary alcohol. |
| Conditions | Computational prediction models based on molecular topology. |
Why This Matters
This quantified difference in hydrophobicity justifies the selection of 2,2-dimethyl-1-nonanol over 1-nonanol for applications requiring a more lipophilic nonionic co-surfactant or solvent with reduced water solubility, enabling more precise control over partitioning and interfacial behavior.
- [1] Plantaedb. 2,2-Dimethyl-1-nonanol. Physical and Chemical Properties. View Source
- [2] Plantaedb. 2,2-Dimethyl-1-nonanol. Topological Polar Surface Area (TPSA). View Source
